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Introduction

Mebeverine hydrochloride (MH) is a widely used direct-acting antispasmodic agent primarily prescribed
for gastrointestinal disorders such as irritable bowel syndrome. Despite its therapeutic importance,
mebeverine is susceptible to chemical degradation under various stress conditions, particularly oxidative
environments, which can compromise its therapeutic efficacy and safety profile. Understanding the kinetic
behavior of mebeverine degradation is therefore crucial for developing stable pharmaceutical formulations

and establishing appropriate shelf-life parameters. This application note provides a comprehensive protocol
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for studying mebeverine degradation under oxidative conditions using a validated stability-indicating

HPLC method that effectively separates the drug from its degradation products.

The International Conference on Harmonization (ICH) guidelines require thorough investigation of drug
substance stability under hydrolytic, oxidative, thermal, and photolytic conditions. While mebeverine
degradation under acidic and basic conditions has been documented, a comprehensive investigation of its
oxidative degradation kinetics has been lacking until recently. This protocol addresses this gap by
providing a detailed methodology for forced degradation studies and kinetic analysis, enabling researchers to

accurately predict mebeverine's stability profile in pharmaceutical dosage forms [1].

Analytical Method Development and Validation

Chromatographic Conditions

The stability-indicating HPL.C method for mebeverine quantification employs a Symmetry C18 column
(4.6 mm x 150 mm, 5 pm) with an isocratic mobile phase consisting of 50 mM potassium dihydrogen
phosphate, acetonitrile, and tetrahydrofuran in a ratio of 63:35:2 (v/v/v). The mobile phase should be filtered
through a 0.45 pm membrane and degassed by sonication for 10 minutes prior to use. The flow rate is
maintained at 1.0 mL/min with UV detection at 263 nm, and the injection volume is 30 pL. All analyses are

performed at ambient temperature [1].

This method effectively separates mebeverine from its oxidative degradation products without interference,
demonstrating excellent chromatographic specificity. System suitability parameters should be established
prior to sample analysis, with typical values including a tailing factor less than 1.5 and RSD of peak areas for

repeated injections not exceeding 2% [1].

Method Validation

The HPLC method has been rigorously validated according to ICH guidelines, demonstrating satisfactory

performance across all validation parameters:

Table 1: Method Validation Parameters for Mebeverine HCI Analysis
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Parameter Result Specification
Linearity range 1-100 pg/mL R2>0.999
Limit of Detection (LOD) 0.2 pg/mL S/N ratio = 3
Limit of Quantification (LOQ) 1.0 pg/mL RSD < 1.8%
Intra-day precision RSD 1.0-1.8% RSD < 2%
Inter-day precision RSD 1.0-1.8% RSD < 2%
Accuracy 99.8-100.5% recovery 98-102%

The method demonstrates excellent linearity with a correlation coefficient greater than 0.999 across the
concentration range of 1-100 pg/mL. Precision was evaluated through both intra-day (repeatability) and
inter-day (intermediate precision) studies, with RSD values not exceeding 1.8%. Accuracy was confirmed

by standard addition experiments, showing recoveries between 99.8% and 100.5% [1].

The robustness of the method was evaluated by deliberately varying method parameters, including the
organic solvent composition and buffer strength. Results indicated that while retention times were affected
by changes in organic solvent composition, peak areas remained consistent (RSD < 0.5%), confirming the

method's reliability under minor modifications [1].

Oxidative Degradation Kinetics

Experimental Protocol

For oxidative degradation studies, prepare a stock solution of mebeverine hydrochloride in methanol at a
concentration of 5000 pg/mL. Transfer 1 mL aliquots of this stock solution into 10 mL volumetric flasks and
add 9 mL of various concentrations of hydrogen peroxide (3%, 10%, 15%, and 30%). For kinetic studies,

use 30% hydrogen peroxide to accelerate the degradation process [1].
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Incubate the samples at controlled temperatures (70, 80, 85, and 90°C) in a dry air oven. Withdraw samples
at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) and analyze immediately by HPLC after
appropriate dilution with mobile phase. For each temperature and time interval, perform triplicate

measurements to ensure data reliability [1].

To quantify degradation, compare the peak areas of stressed samples with those of standard solutions
stored under refrigerated conditions. Calculate the percentage of remaining mebeverine using the following

formula:
% Remaining = (Peak area of stressed sample / Peak area of standard) x 100

Table 2: Typical Degradation Profile of Mebeverine in 30% Hz02z at 90°C

Time (hours) Peak Area % Remaining
0 1258643 100.0

1 1185702 94.2

2 1109854 88.2

4 964328 76.6

8 753892 59.9

12 589641 46.8

24 302517 24.0

Kinetic Modeling

The degradation kinetics of mebeverine under oxidative conditions follows pseudo-first-order behavior.
The rate constant (k) can be determined from the slope of the linear plot of the natural logarithm of

mebeverine concentration versus time:

In[C] = In[Co] - kt
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where [C] is the concentration at time t, [Co] is the initial concentration, k is the rate constant, and t is time.
The Arrhenius equation is used to model the temperature dependence of the degradation rate:
k = Ae/(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute

temperature.

Table 3: Kinetic Parameters for Mebeverine Oxidative Degradation

Temperature (°C) Rate Constant k (h~?) R? Half-life (h)
70 0.0312 0.9987 22.2

80 0.0589 0.9974 11.8

85 0.0964 0.9961 7.2

90 0.1527 0.9948 4.5

From the Arrhenius plot of In k versus 1/T, the activation energy for mebeverine degradation under

oxidative conditions was determined to be approximately 85.2 kJ/mol [1].

The following workflow illustrates the complete experimental procedure for oxidative degradation kinetics

studies:
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Start Mebeverine Oxidative
Degradation Study

'
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:

Add Hydrogen Peroxide
(3-30% concentration)

'

Incubate at Controlled
Temperatures (70-90°C)

y

Withdraw Samples at
Predetermined Time Intervals

:

HPLC Analysis with
UV Detection at 263 nm

Collect Peak Area Data

Perform Kinetic Analysis
(Pseudo-first-order model)

:

Construct Arrhenius Plot
and Calculate Ea

—
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Report Kinetic Parameters

Click to download full resolution via product page

Data Analysis and Interpretation

Calculation of Kinetic Parameters

To determine the degradation rate constant at each temperature, plot the natural logarithm of the
percentage of mebeverine remaining versus time. The slope of the linear regression line represents the rate
constant (k). The coefficient of determination (R?) should exceed 0.99 to confirm the appropriateness of the

pseudo-first-order model [1].

The half-life (t1/2) of mebeverine at each temperature can be calculated using the equation:
t1/2=0.693/ k

where k is the degradation rate constant at the specific temperature.

The shelf-life (to0), representing the time required for 10% degradation, can be calculated as:

too =0.105/k

Degradation Mechanism

The oxidative degradation of mebeverine proceeds primarily through nucleophilic attack by hydrogen
peroxide on the ester functional group of the molecule. This results in the formation of veratric acid (3,4-
dimethoxybenzoic acid) and the corresponding amino alcohol as major degradation products. The proposed
mechanism involves the formation of a reactive hydroperoxide intermediate that subsequently

decomposes to the observed products [1].

The degradation follows concentration-dependent kinetics, with higher hydrogen peroxide concentrations

leading to accelerated degradation rates. The reaction is also highly temperature-sensitive, as evidenced by
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the significant increase in degradation rate with increasing temperature, corresponding to an activation

energy of approximately 85.2 kJ/mol [1].

Application Notes

Regulatory Considerations

This protocol aligns with ICH guidelines Q1A(R2) and Q1B, which require stress testing to elucidate the
inherent stability characteristics of active pharmaceutical ingredients. The described method is suitable for
registration stability studies and can be incorporated into regulatory submissions. The demonstrated
separation of mebeverine from its degradation products satisfies the requirements for a stability-indicating

method as per ICH Q1A(R2) [1].

When implementing this method for quality control purposes, method verification should be performed in
the respective laboratory to confirm that the validation parameters can be reproduced. For formulation
studies, the method can be adapted to analyze mebeverine in various pharmaceutical dosage forms, including

tablets and capsules, with minimal sample preparation [1].

Practical Applications in Pharmaceutical Analysis

The developed method has been successfully applied to the analysis of pharmaceutical formulations
containing mebeverine hydrochloride. For tablet analysis, a portion of powder equivalent to 100 mg of
mebeverine is accurately weighed and mixed with 50 mL of mobile phase in a 100-mL volumetric flask. The
mixture is sonicated for 20 minutes, made up to volume with mobile phase, filtered through a 0.45 pm

membrane, and diluted ten-fold before injection [1].

For capsule formulations, the contents of 20 capsules are weighed, mixed, and prepared similarly to tablets.
The method demonstrates excellent recovery (99.8-100.5%) from pharmaceutical formulations, confirming
its suitability for quality control applications. The absence of interference from pharmaceutical excipients

further validates the method's specificity for routine analysis of mebeverine in dosage forms [1].
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Conclusion

The presented protocol provides a comprehensive approach for studying the oxidative degradation kinetics
of mebeverine hydrochloride using a wvalidated stability-indicating HPLC method. The method
demonstrates excellent linearity, precision, accuracy, and specificity in the concentration range of 1-100
pg/mL, with capability to separate mebeverine from its oxidative degradation products. The kinetic data
reveal that mebeverine degradation under oxidative conditions follows pseudo-first-order kinetics with an

activation energy of approximately 85.2 kJ/mol.

This methodology can be effectively implemented in pharmaceutical development laboratories for stability
assessment, formulation screening, and quality control of mebeverine hydrochloride in various dosage
forms. The approach can also be adapted for studying degradation kinetics of other pharmaceutical

compounds susceptible to oxidative degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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